molecular formula C8H15NO2S B13345695 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid

3-Amino-3-(2-methylthiolan-2-yl)propanoic acid

Cat. No.: B13345695
M. Wt: 189.28 g/mol
InChI Key: QALPHEZOPUZBFW-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methylthiolan-2-yl)propanoic acid is a β-amino acid derivative characterized by a tetrahydrothiophene (thiolan) ring substituted with a methyl group at the 2-position. Its structure combines a sulfur-containing heterocycle with a carboxylic acid and amino group, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

3-amino-3-(2-methylthiolan-2-yl)propanoic acid

InChI

InChI=1S/C8H15NO2S/c1-8(3-2-4-12-8)6(9)5-7(10)11/h6H,2-5,9H2,1H3,(H,10,11)

InChI Key

QALPHEZOPUZBFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCS1)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2-methylthiolan-2-yl derivatives and their subsequent reaction with amino acids under specific conditions . The reaction conditions often include refluxing the reactants in a suitable solvent at elevated temperatures for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methylthiolan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

3-Amino-3-(2-methylthiolan-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent CAS Number Molecular Formula Key Features Reference
3-Amino-3-(2-methylthiolan-2-yl)propanoic acid 2-Methylthiolan Not provided C₈H₁₃NO₂S Sulfur-containing heterocycle N/A
3-Amino-3-(3-methylthiophen-2-yl)propanoic acid 3-Methylthiophene 682802-96-6 C₈H₉NO₂S Aromatic thiophene ring
3-Amino-3-(2-chlorophenyl)propanoic acid 2-Chlorophenyl 68208-20-8 C₉H₁₀ClNO₂ Halogenated aromatic substituent
3-Amino-3-(5-(2-trifluoromethylphenyl)furan-2-yl)propanoic acid Trifluoromethylphenyl-furan 773125-91-0 C₁₄H₁₂F₃NO₃ Fluorinated aromatic system
3-Nitro-L-tyrosine 4-Hydroxy-3-nitrophenyl 949-99-5 C₉H₁₀N₂O₅ Nitro and hydroxyl groups

Key Observations :

  • Electron-Withdrawing Groups : Nitro (e.g., 3-Nitro-L-tyrosine ) and trifluoromethyl (e.g., Compound in ) substituents enhance polarity and may reduce lipophilicity, impacting membrane permeability in biological systems.
  • Heterocyclic Influence : Thiolan (saturated sulfur ring) in the target compound likely confers greater conformational flexibility compared to aromatic thiophene () or rigid furan systems ().

Biological Activity

3-Amino-3-(2-methylthiolan-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid can be represented as follows:

  • Molecular Formula : C₇H₁₃NO₂S
  • Molecular Weight : Approximately 173.25 g/mol

This compound contains an amino group, a carboxylic acid group, and a thiolane ring, which may contribute to its unique biological properties.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives of amino acids have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant capacity can be evaluated through various assays such as DPPH radical scavenging and ferric ion reducing antioxidant power assays.

Assay Type Activity
DPPH Radical ScavengingHigh scavenging activity
Ferric Ion ReductionSignificant reducing power

Anticancer Potential

Preliminary studies suggest that 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid may possess anticancer properties. In vitro studies utilizing cancer cell lines have shown that compounds with similar structures can reduce cell viability and inhibit migration. For example, compounds with structural similarities were tested against A549 lung cancer cells, demonstrating a reduction in viability by up to 50% .

Neuroprotective Effects

There is emerging evidence that amino acids can modulate neurotransmitter systems. Compounds like 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid could potentially influence neurotransmitter release or receptor activity, indicating possible neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Case Studies

  • Case Study on Antioxidant Activity :
    A study evaluated the antioxidant potential of various amino acid derivatives, including those structurally related to 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid. The results indicated that these compounds significantly reduced oxidative damage in cellular models, highlighting their potential as therapeutic agents in oxidative stress-related conditions.
  • Case Study on Anticancer Activity :
    In another study focusing on the anticancer properties of similar compounds, researchers found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to the structural features of the compounds, suggesting that 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid could be developed into a lead compound for further anticancer drug development.

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